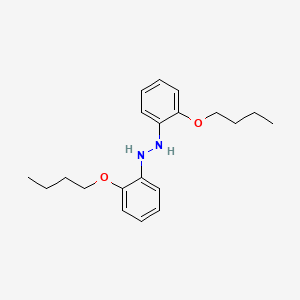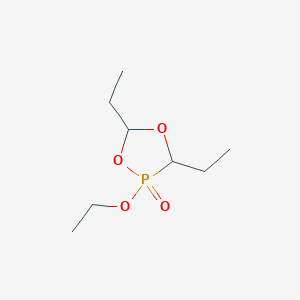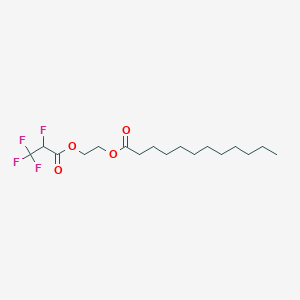
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound that belongs to the class of heterocyclic compounds It features a triazole ring fused with a tetrahydrobenzothiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride to form N-guanidinosuccinimide. This intermediate then undergoes nucleophilic ring opening with various amines under microwave irradiation, followed by cyclocondensation to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of microwave-assisted synthesis is a promising approach due to its efficiency and reduced reaction times. This method can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger batches .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases and demethylases.
Medicine: Explored for its antiviral, antibacterial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and interact with various enzymes, inhibiting their activity. This compound has been shown to inhibit kinases and demethylases, affecting cellular signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: These compounds also feature a triazole ring and have been studied for their anticancer properties.
4,4’-Bis[3-(Fluorodinitromethyl)-1H-1,2,4-triazol-5-yl]azofurazan:
Uniqueness
3-(1H-1,2,4-Triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its fused triazole and tetrahydrobenzothiophene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
| 113246-92-7 | |
Formule moléculaire |
C10H12N4S |
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
3-(1H-1,2,4-triazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine |
InChI |
InChI=1S/C10H12N4S/c11-9-8(10-12-5-13-14-10)6-3-1-2-4-7(6)15-9/h5H,1-4,11H2,(H,12,13,14) |
Clé InChI |
IPVORWIWMSKIIB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)N)C3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)

![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)
